molecular formula C14H8O7S B091949 1,4-Dihydroxyanthraquinone-2-sulfonic acid CAS No. 145-48-2

1,4-Dihydroxyanthraquinone-2-sulfonic acid

Cat. No. B091949
CAS RN: 145-48-2
M. Wt: 320.28 g/mol
InChI Key: CCQSBGJULPBARL-UHFFFAOYSA-N
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Description

1,4-Dihydroxyanthraquinone-2-sulfonic acid is a chemical compound with the molecular formula C14H8O7S and a molecular weight of 320.27 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1,4-Dihydroxyanthraquinone-2-sulfonic acid is prepared from 1,4-dihydroxyanthraquinone with sodium hydrogen sulfite and oxidizing agents or by sulfonation in oleum .


Molecular Structure Analysis

The molecular structure of 1,4-Dihydroxyanthraquinone-2-sulfonic acid consists of 14 carbon atoms, 8 hydrogen atoms, 7 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The predicted density of 1,4-Dihydroxyanthraquinone-2-sulfonic acid is 1.792±0.06 g/cm3 and the predicted pKa is -1.33±0.20 .

Scientific Research Applications

  • Acid Dissociation and Anionic Homoconjugation : This compound's protolytic equilibria in non-aqueous solutions, such as acetonitrile, dimethyl sulfoxide, and methanol, were studied to understand its acid dissociation and anionic homoconjugation equilibria. This research is significant in analytical chemistry contexts (Bogdańska et al., 1999).

  • Synthesis of Sulfone Derivatives : A study focused on the electrochemical oxidation of 1,4-dihydroxyanthraquinone in the presence of arylsulfinic acids, which leads to the synthesis of new sulfone derivatives. This process is essential in organic chemistry and material science (Nematollahi et al., 2012).

  • Energy Storage Applications : Anthraquinone derivatives, including 1,4-dihydroxyanthraquinone-2-sulfonic acid, are considered for large-scale energy storage applications in aqueous flow batteries due to their chemical tunability and rapid redox kinetics (Gerhardt et al., 2016).

  • Acid-Base Indicator in Isopropyl Alcohol Medium : The compound's use as an acid-base indicator in isopropyl alcohol medium was investigated, providing insights into its application in analytical chemistry (Barbosa et al., 1984).

  • Spectrophotometric Determination : Its determination in mixed solvent systems was studied for accuracy and precision, highlighting its importance in quantitative analysis (Jinqing & Yujun, 1995).

  • Wastewater Treatment : A precipitation method using barium salt to treat wastewater containing hydroxyquinone compounds like 1,4-dihydroxyanthraquinone was investigated, demonstrating its relevance in environmental engineering (Wang et al., 2019).

  • Electroanalytical Techniques for DNA Detection : Anthraquinone derivatives, including 1,4-dihydroxyanthraquinone-2-sulfonic acid, were studied for their application in electroanalytical techniques for DNA detection (Batchelor‐McAuley et al., 2010).

  • Organic Cathode Material for Potassium Batteries : The compound was evaluated as an organic positive electrode material in potassium batteries, highlighting its potential in the field of energy storage and battery technology (Zhao et al., 2018).

Safety And Hazards

When handling 1,4-Dihydroxyanthraquinone-2-sulfonic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental release, prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains .

properties

IUPAC Name

1,4-dihydroxy-9,10-dioxoanthracene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O7S/c15-8-5-9(22(19,20)21)14(18)11-10(8)12(16)6-3-1-2-4-7(6)13(11)17/h1-5,15,18H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQSBGJULPBARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059729
Record name 2-Anthracenesulfonic acid, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-
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Molecular Weight

320.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydroxyanthraquinone-2-sulfonic acid

CAS RN

145-48-2
Record name 9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid
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Record name Rufianic acid
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Record name Rufianic acid
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Record name 2-Anthracenesulfonic acid, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-
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Record name 2-Anthracenesulfonic acid, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-
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Record name 9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonic acid
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Record name 2-QUINIZARINSULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JEB McCallum, SA Madison, S Alkan… - … science & technology, 2000 - ACS Publications
Oxidative degradation process of organic materials in wastewater is an area of significant current interest. In the case of commercial textile dyes, little is known about the structures of the …
Number of citations: 124 pubs.acs.org
HE Zittel, TM Florence - Analytical Chemistry, 1967 - ACS Publications
At a rotated pyrolytic graphite electrode alizarin red S (sodium alizarin-3-sulfonate) produces well-formed, 2-electron, oxidation and reduction waves. The zir-conium-alizarin red S …
Number of citations: 67 pubs.acs.org
EG Owens, JH Yoe - Analytical Chemistry, 1960 - ACS Publications
Beryllium reacts with 2-phenoxyquinizarin-3, 4'-disulfonic acid (dipo-tassium salt) toform a stable violet complex (Xma%= 550 mp). The reac-tion has been applied to the spectro-…
Number of citations: 10 pubs.acs.org
ZT Shakour, MA Farag - Journal of Advanced Research, 2022 - Elsevier
Background Despite, a large number of bioactive anthraquinones (AQs) isolated from host-living fungi, only plant-derived AQs were introduced in the global consumer markets. Host-…
Number of citations: 11 www.sciencedirect.com
TR Dombrowski, GS Wilson, EM Thurman - Analytical chemistry, 1998 - ACS Publications
Anion-exchange and immunoaffinity particle loaded membranes (PLMs) were investigated as a mechanism for the isolation of charged organic analytes from water. Kinetic properties …
Number of citations: 16 pubs.acs.org
SK Yasuda - 1957 - search.proquest.com
COPYRIGHTED BY STANLEY KENICHI IASUDA Page 1 COPYRIGHTED BY STANLEY KENICHI IASUDA l?5o Reproduced with permission of the copyright owner. Further …
Number of citations: 0 search.proquest.com
TR Dombrowski - 1997 - search.proquest.com
A systematic analytical approach (SAA) for identification of organic contaminants in ground water was developed for Rocky Mountain Arsenal (RMA), featuring a sequence of increasing …
Number of citations: 2 search.proquest.com
OHHOCHO HO, INIONIN ION - Journal of Analytical Chemistry …, 1955 - Consultants Bureau
Number of citations: 0

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